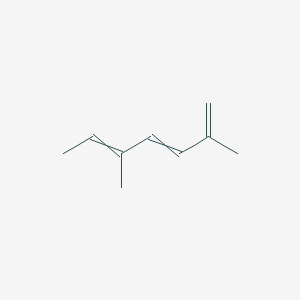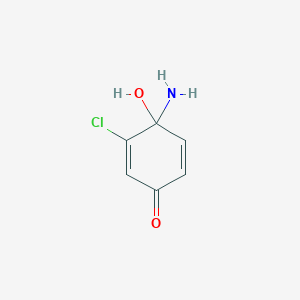
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes an amino group, a chloro group, and a hydroxy group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 4-amino-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of this compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Amino-3-chloro-4-oxocyclohexa-2,5-dien-1-one.
Reduction: 4-Amino-3-chloro-4-hydroxycyclohexanol.
Substitution: 4-Amino-3-substituted-4-hydroxycyclohexa-2,5-dien-1-one.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antitumor agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing quinol pharmacophores.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: Lacks the amino and chloro groups, making it less versatile in chemical reactions.
4-Amino-4-hydroxycyclohexa-2,5-dien-1-one:
3-Chloro-4-hydroxycyclohexa-2,5-dien-1-one: Lacks the amino group, limiting its use in medicinal chemistry.
Uniqueness
4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both amino and chloro groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
87963-43-7 |
|---|---|
Molekularformel |
C6H6ClNO2 |
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
4-amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H6ClNO2/c7-5-3-4(9)1-2-6(5,8)10/h1-3,10H,8H2 |
InChI-Schlüssel |
HTALERBEURLZDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(=CC1=O)Cl)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
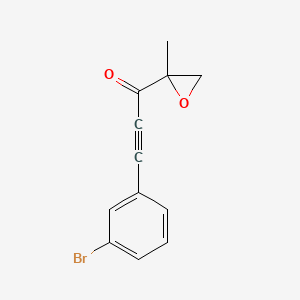
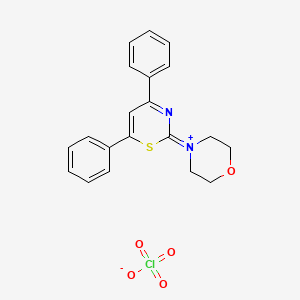
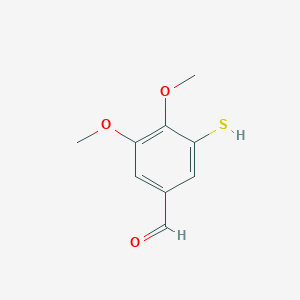
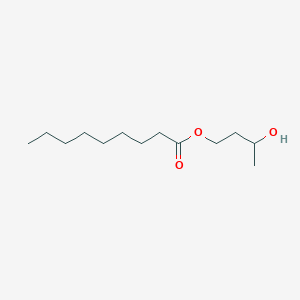
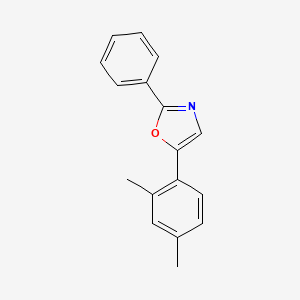
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
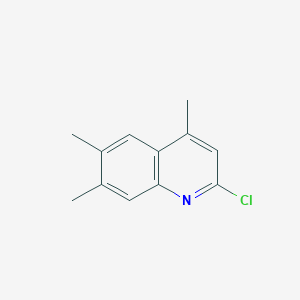
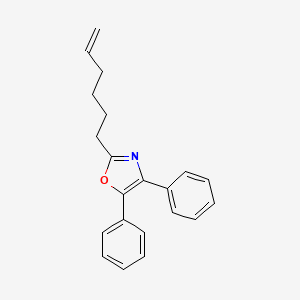
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
